

Spectroscopic Characterization of Acrylic Acid Derivatives: An In-depth Technical Guide

Author: BenchChem Technical Support Team. **Date:** February 2026

Compound of Interest

Compound Name: (2E)-3-(3-aminophenyl)acrylic acid

CAS No.: 127791-53-1

Cat. No.: B160242

[Get Quote](#)

Introduction: The Chemical Versatility and Analytical Challenges of Acrylic Acid Derivatives

Acrylic acid and its derivatives are a cornerstone of the modern chemical industry, forming the basis of a vast array of polymers and specialty chemicals.^[1] From superabsorbent polymers in diapers to adhesives, coatings, and drug delivery systems, the functionality of the final material is intrinsically linked to the precise molecular structure of the acrylate monomers and the resulting polymer architecture.^[1] Consequently, the rigorous spectroscopic characterization of these compounds is not merely an academic exercise but a critical component of quality control, product development, and fundamental research.

This guide provides a comprehensive overview of the primary spectroscopic techniques employed for the elucidation and verification of the structure of acrylic acid derivatives. We will delve into the theoretical underpinnings and practical applications of Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy. Beyond a mere recitation of techniques, this document is intended to serve as a practical resource for researchers, scientists, and drug development professionals, offering field-proven insights into experimental design, data interpretation, and the integration of multiple spectroscopic approaches for a holistic understanding of the analyte.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation

NMR spectroscopy is arguably the most powerful tool for the unambiguous structural characterization of organic molecules, including acrylic acid derivatives. It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

A. Fundamental Principles and Key Parameters

NMR spectroscopy relies on the magnetic properties of atomic nuclei. When placed in a strong magnetic field, nuclei with a non-zero spin, such as ^1H and ^{13}C , can absorb and re-emit electromagnetic radiation at a specific frequency. This resonance frequency is highly sensitive to the local electronic environment, giving rise to the chemical shift (δ), a cornerstone of NMR analysis.

Other crucial parameters include:

- **Spin-Spin Coupling:** The interaction between neighboring magnetic nuclei, which leads to the splitting of NMR signals and provides information about the connectivity of atoms.
- **Integration:** The area under an NMR peak is directly proportional to the number of nuclei it represents, enabling quantitative analysis.
- **Relaxation Times (T1 and T2):** These parameters describe the return of the nuclear spins to equilibrium and are influenced by molecular size, shape, and dynamics.^[2]

B. ^1H and ^{13}C NMR of Acrylic Acid Derivatives: A Diagnostic Fingerprint

The ^1H and ^{13}C NMR spectra of acrylic acid derivatives exhibit characteristic signals that serve as a diagnostic fingerprint for their identification.

^1H NMR Spectroscopy: The vinyl protons of the acrylate moiety typically appear in the range of 5.5-6.5 ppm as a set of three distinct multiplets due to geminal and cis/trans couplings. The

exact chemical shifts and coupling constants are influenced by the nature of the ester group and other substituents. For acrylic acid itself, the vinyl protons are observed around 5.82 ppm (trans), 5.87 ppm (geminal), and 6.25 ppm (cis).[3] Upon polymerization, these vinyl signals disappear and are replaced by broad signals corresponding to the polymer backbone protons. [3]

¹³C NMR Spectroscopy: The carbonyl carbon of the ester or carboxylic acid group is a key diagnostic signal, typically resonating in the downfield region of the spectrum (165-175 ppm). The two vinyl carbons also give rise to characteristic signals in the range of 125-135 ppm. The chemical shifts of the carbons in the ester alkyl group provide further structural information.

C. Advanced NMR Techniques for Polymer Microstructure

For polymeric acrylic acid derivatives, simple 1D NMR spectra can be complex due to overlapping signals. In such cases, two-dimensional (2D) NMR techniques are invaluable for elucidating the polymer's microstructure, including tacticity and monomer sequencing. Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be used to resolve these complex spectra and provide detailed structural assignments.

II. Fourier-Transform Infrared (FTIR) Spectroscopy: Probing Functional Groups

FTIR spectroscopy is a rapid and sensitive technique for identifying the functional groups present in a molecule.[4] It is based on the principle that molecules absorb infrared radiation at specific frequencies corresponding to their vibrational modes (stretching, bending, etc.).

A. The Vibrational Language of Acrylates

The FTIR spectrum of an acrylic acid derivative is dominated by several characteristic absorption bands:

- **C=O Stretch:** A strong, sharp peak in the region of 1700-1750 cm⁻¹ is the hallmark of the carbonyl group in the ester or carboxylic acid. The exact position is sensitive to conjugation and the electronic nature of the substituents.[5]

- **C=C Stretch:** A medium-intensity peak around 1635 cm^{-1} corresponds to the stretching of the carbon-carbon double bond in the vinyl group.[6][7]
- **C-O Stretch:** The stretching vibrations of the C-O single bonds in the ester or carboxylic acid group typically appear as strong bands in the $1100\text{-}1300\text{ cm}^{-1}$ region.[5]
- **=C-H Bending:** The out-of-plane bending vibrations of the vinyl C-H bonds give rise to characteristic absorptions in the $800\text{-}1000\text{ cm}^{-1}$ range.

For esters, a useful diagnostic tool is the "Rule of Three," which refers to the three strong peaks corresponding to the C=O, C-C-O, and O-C-C stretching vibrations.[5]

B. Applications in Polymerization and Curing

FTIR spectroscopy is particularly useful for monitoring the polymerization of acrylate monomers.[7] The disappearance of the C=C stretching band at $\sim 1637\text{ cm}^{-1}$ and the appearance or change in the C-O stretching bands can be used to follow the course of the reaction in real-time.[7] This makes it an invaluable tool for studying curing kinetics in applications such as adhesives and coatings.[5][8]

III. Mass Spectrometry (MS): Unveiling Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight of a compound and, through fragmentation analysis, can reveal details about its structure.

A. Ionization Techniques for Acrylic Acid Derivatives

The choice of ionization technique is crucial for the successful mass spectrometric analysis of acrylic acid derivatives.

- **Electron Ionization (EI):** This is a hard ionization technique that often leads to extensive fragmentation. While it can provide valuable structural information, the molecular ion peak may be weak or absent.

- Electrospray Ionization (ESI): A soft ionization technique that is well-suited for polar and thermally labile molecules.[9] It typically produces protonated molecules $[M+H]^+$ or adducts with cations like sodium $[M+Na]^+$, with minimal fragmentation.[6][9]
- Matrix-Assisted Laser Desorption/Ionization (MALDI): Another soft ionization technique that is particularly useful for the analysis of polymers.[10] It allows for the determination of the molecular weight distribution of polyacrylates.[10]

B. Fragmentation Patterns of Acrylate Esters

Under EI conditions, acrylate esters undergo characteristic fragmentation pathways. Common fragmentation patterns include:

- α -cleavage: Cleavage of the bond adjacent to the carbonyl group, leading to the formation of an acylium ion.
- McLafferty Rearrangement: A rearrangement reaction that can occur in esters with longer alkyl chains, involving the transfer of a gamma-hydrogen to the carbonyl oxygen, followed by cleavage of the alpha-beta bond.

Tandem mass spectrometry (MS/MS) can be used to isolate a specific ion and induce its fragmentation, providing more detailed structural information.[7]

IV. Ultraviolet-Visible (UV-Vis) Spectroscopy: A Tool for Quantification

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule. It is particularly useful for quantitative analysis and for studying compounds with chromophores (light-absorbing groups).

A. Electronic Transitions in Acrylates

The α,β -unsaturated carbonyl system in acrylic acid derivatives acts as a chromophore. These compounds typically exhibit a strong absorption band in the UV region corresponding to a $\pi \rightarrow \pi^*$ electronic transition. The position of the absorption maximum (λ_{max}) is influenced by the solvent and the substituents on the molecule.[11][12] For acrylic acid in aqueous solution, the

molar absorptivity decreases rapidly with increasing wavelength, with no distinct peaks above 207 nm.[13]

B. Quantitative Analysis using the Beer-Lambert Law

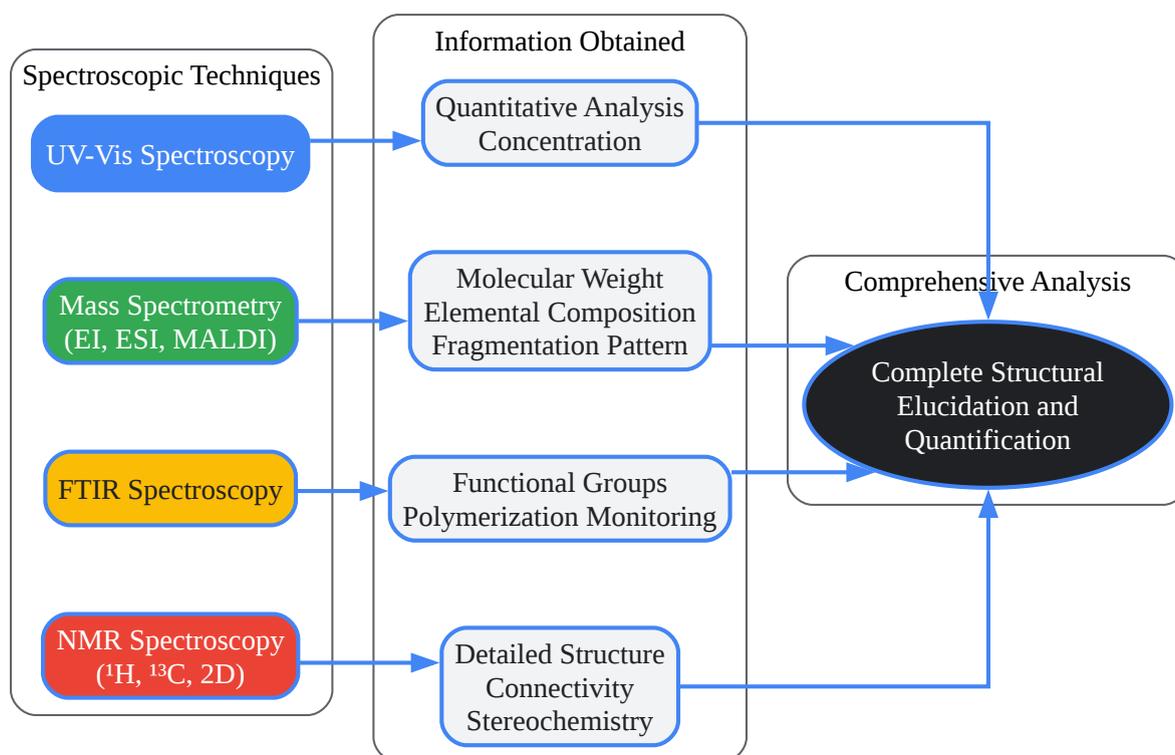
UV-Vis spectroscopy is a powerful tool for the quantitative analysis of acrylic acid derivatives, based on the Beer-Lambert Law:

$$A = \epsilon bc$$

where A is the absorbance, ϵ is the molar absorptivity (a constant for a given compound at a specific wavelength), b is the path length of the cuvette, and c is the concentration of the analyte.[7] By creating a calibration curve of absorbance versus concentration for a series of standard solutions, the concentration of an unknown sample can be determined. This technique is widely used for quality control and for monitoring the concentration of residual monomers in polymer products.[6]

V. Integrated Spectroscopic Workflow: A Synergistic Approach

For a comprehensive and unambiguous characterization of acrylic acid derivatives, a multi-technique approach is often necessary. The strengths of each technique complement the others, providing a more complete picture of the analyte.



[Click to download full resolution via product page](#)

Caption: Integrated workflow for the spectroscopic characterization of acrylic acid derivatives.

VI. Experimental Protocols: A Practical Guide

The following sections provide detailed, step-by-step methodologies for the key spectroscopic techniques discussed. These protocols are intended as a starting point and may require optimization depending on the specific sample and instrumentation.

A. Protocol for ^1H and ^{13}C NMR Analysis

1. Sample Preparation: a. Accurately weigh 5-10 mg of the solid sample or pipette 10-20 μL of the liquid sample into a clean, dry NMR tube. b. Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl_3 , DMSO-d_6 , D_2O). The choice of solvent is critical to ensure the

sample is fully dissolved and to avoid overlapping solvent and analyte signals. c. If quantitative analysis is required, add a known amount of an internal standard.[2] d. Cap the NMR tube and gently vortex or sonicate to ensure complete dissolution and a homogeneous solution.

2. Instrument Setup and Data Acquisition: a. Insert the NMR tube into the spectrometer. b. Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal resolution. c. Set the appropriate acquisition parameters for ^1H NMR, including the number of scans, relaxation delay, and pulse width. For quantitative ^1H NMR, a longer relaxation delay (e.g., 5 times the longest T1) is crucial. d. Acquire the ^1H NMR spectrum. e. Set the appropriate acquisition parameters for ^{13}C NMR. Due to the lower natural abundance and smaller gyromagnetic ratio of ^{13}C , a larger number of scans is typically required. f. Acquire the ^{13}C NMR spectrum.

3. Data Processing and Analysis: a. Apply a Fourier transform to the acquired free induction decays (FIDs). b. Phase the resulting spectra and perform baseline correction. c. Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS). d. Integrate the peaks in the ^1H NMR spectrum to determine the relative ratios of different protons. e. Assign the peaks in both the ^1H and ^{13}C NMR spectra to the corresponding atoms in the molecule based on chemical shifts, coupling patterns, and, if necessary, 2D NMR data.

B. Protocol for ATR-FTIR Analysis

1. Sample Preparation: a. Liquids: Place a small drop of the liquid sample directly onto the center of the ATR crystal. b. Solids/Powders: Place a small amount of the solid sample onto the ATR crystal and apply pressure using the pressure clamp to ensure good contact between the sample and the crystal. c. Polymer Films: Cut a small piece of the polymer film and place it over the ATR crystal, ensuring it is flat and in good contact.

2. Instrument Setup and Data Acquisition: a. Ensure the ATR crystal is clean before acquiring a background spectrum. Clean with a suitable solvent (e.g., isopropanol) and a soft, lint-free tissue. b. Acquire a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum to remove contributions from the atmosphere (e.g., CO_2 , H_2O). c. Place the sample on the ATR crystal as described above. d. Acquire the sample spectrum. Typically, 16-32 scans at a resolution of 4 cm^{-1} are sufficient.

3. Data Processing and Analysis: a. The instrument software will automatically subtract the background spectrum from the sample spectrum. b. Perform baseline correction if necessary. c. Identify the characteristic absorption bands and assign them to the corresponding functional groups in the molecule. d. For quantitative analysis, a calibration curve can be constructed by plotting the absorbance of a specific peak against the concentration of the analyte.

C. Protocol for Mass Spectrometry Analysis (ESI-MS)

1. Sample Preparation: a. Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a suitable solvent system. The solvent should be compatible with ESI-MS (e.g., methanol, acetonitrile, water) and may contain a small amount of an acid (e.g., formic acid) or base to promote ionization. b. Filter the sample solution through a 0.22 µm syringe filter to remove any particulate matter.

2. Instrument Setup and Data Acquisition: a. Infuse the sample solution into the ESI source at a constant flow rate using a syringe pump or introduce it via an HPLC system. b. Optimize the ESI source parameters, including the capillary voltage, nebulizing gas pressure, and drying gas temperature and flow rate, to maximize the signal intensity and stability. c. Acquire the mass spectrum in the appropriate mass range.

3. Data Processing and Analysis: a. Identify the molecular ion peak (e.g., $[M+H]^+$, $[M+Na]^+$). b. If fragmentation is observed, analyze the fragment ions to gain structural information. c. For high-resolution mass spectrometry (HRMS), determine the accurate mass and elemental composition of the molecular ion and key fragment ions.

D. Protocol for UV-Vis Spectroscopic Analysis

1. Sample Preparation: a. Prepare a stock solution of the sample of known concentration in a suitable UV-transparent solvent (e.g., ethanol, methanol, water). b. Prepare a series of standard solutions of known concentrations by serial dilution of the stock solution. The concentrations should be chosen to give absorbance values in the linear range of the instrument (typically 0.1-1.0). c. Prepare a blank solution containing only the solvent.

2. Instrument Setup and Data Acquisition: a. Turn on the UV-Vis spectrophotometer and allow it to warm up. b. Set the desired wavelength range for scanning. c. Fill a clean cuvette with the blank solution and place it in the spectrophotometer to zero the instrument. d. Measure the

absorbance of each standard solution at the wavelength of maximum absorbance (λ_{max}). e. Measure the absorbance of the unknown sample solution.

3. Data Processing and Analysis: a. Plot a calibration curve of absorbance versus concentration for the standard solutions. b. Perform a linear regression analysis on the calibration data to obtain the equation of the line ($y = mx + c$) and the correlation coefficient (R^2). An R^2 value close to 1 indicates a good linear fit. c. Use the equation of the line to calculate the concentration of the unknown sample from its absorbance.

VII. Data Presentation: Quantitative Summaries

Table 1: Typical ^1H and ^{13}C NMR Chemical Shifts (δ , ppm) for Acrylic Acid Derivatives in CDCl_3

Functional Group	^1H Chemical Shift (ppm)	^{13}C Chemical Shift (ppm)
Vinyl H (geminal)	5.8 - 6.0	127 - 130
Vinyl H (cis)	6.0 - 6.3	130 - 133
Vinyl H (trans)	5.7 - 5.9	-
Carbonyl (C=O)	-	165 - 175
Ester Alkoxy (-OCH ₂ -)	3.5 - 4.5	60 - 70
Ester Alkyl (-CH ₃)	1.0 - 1.5	10 - 20

Table 2: Characteristic FTIR Absorption Bands for Acrylic Acid Derivatives

Vibrational Mode	Wavenumber (cm ⁻¹)	Intensity
C=O Stretch (Ester/Acid)	1700 - 1750	Strong
C=C Stretch	1630 - 1640	Medium
C-O Stretch	1100 - 1300	Strong
=C-H Bending	800 - 1000	Medium-Strong
O-H Stretch (Carboxylic Acid)	2500 - 3300	Broad, Strong

Table 3: Common Mass Fragments (m/z) in EI-MS of Simple Acrylate Esters

Acrylate Ester	Molecular Ion (M ⁺)	Key Fragment Ions (m/z)
Methyl Acrylate	86	55, 59, 27
Ethyl Acrylate	100	55, 73, 29, 27
Butyl Acrylate	128	55, 73, 57, 41, 29

VIII. Conclusion: Ensuring Scientific Integrity through Rigorous Characterization

The spectroscopic characterization of acrylic acid derivatives is a multifaceted endeavor that requires a thoughtful selection and application of various analytical techniques. As this guide has demonstrated, each method provides a unique piece of the structural puzzle. NMR spectroscopy offers unparalleled detail on molecular connectivity and stereochemistry, FTIR provides a rapid assessment of functional groups, mass spectrometry reveals molecular weight and fragmentation pathways, and UV-Vis spectroscopy enables accurate quantification.

By integrating these techniques within a logical workflow and adhering to validated experimental protocols, researchers can ensure the scientific integrity of their findings. This rigorous approach is not only fundamental to advancing our understanding of these versatile molecules but is also paramount in the development of safe and effective products for a wide range of applications.

IX. References

- Smith, B. C. (2023). Infrared Spectroscopy of Polymers X: Polyacrylates. Spectroscopy. [\[Link\]](#)
- Brar, A. S., & Singh, G. (2008). Two-dimensional NMR studies of acrylate copolymers. Pure and Applied Chemistry, 80(3), 431-447. [\[Link\]](#)
- Pawar, S. J., & Mandlik, P. R. (2015). FTIR Investigations on the Structure of Acrylic Resin Based Dental Biomaterials. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 6(4), 136-140. [\[Link\]](#)

- Szczepkowska, A., & Kędzierska-Bujak, J. (2023). Synthesis and Spectroscopic Properties of Selected Acrylic and Methacrylic Derivatives of 2-Mercaptobenzothiazole. *Molecules*, 28(2), 793. [\[Link\]](#)
- Böttcher, J., & Monks, K. (n.d.). Determination and quantification of acrylic acid derivatives. KNAUER Wissenschaftliche Geräte GmbH. [\[Link\]](#)
- Schubert, D. W., & Werdin, S. (2013). QUANTITATIVE COMONOMER ANALYSIS OF POLYACRYLATES VIA IR SPECTROSCOPY. AWA Alexander Watson Associates. [\[Link\]](#)
- A, A., B, C., D, E., & F, G. (2018). ¹H-NMR spectra of acrylic acid (A) and polyacrylic acid (B). [\[Image\]](#). ResearchGate. [\[Link\]](#)
- Oldörp, K. (2019). Curing an Acrylate with FTIR Spectroscopy. AZoM. [\[Link\]](#)
- Shapiro, Y. E. (1984). ANALYSIS OF CHAIN MICROSTRUCTURE BY ¹H AND ¹³C NMR SPECTROSCOPY. *Bulletin of Magnetic Resonance*, 6(1-2), 27-55. [\[Link\]](#)
- Sıdır, I., & Sıdır, Y. G. (2013). Solvent Effects on the UV-Visible Absorption Spectra of Some New 3-Methyl-5-(Phenylamino)-4-((4-Phenylazo. *The Virtual Labs*. [\[Link\]](#)
- Emery Pharma. (2024). A Guide to Quantitative NMR (qNMR). [\[Link\]](#)
- U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [\[Link\]](#)
- ASTM International. (2018). D5477 Standard Practice for Identification of Polymer Layers or Inclusions by Fourier Transform Infrared Microspectroscopy (FT-IR). [\[Link\]](#)
- Journal of Medicinal Chemistry. (n.d.). Purity by Absolute qNMR Instructions. [\[Link\]](#)
- PIKE Technologies. (n.d.). Analysis of Polymers by ATR/FT-IR Spectroscopy. [\[Link\]](#)
- Chan, K. C., & Chan, C. P. (2000). Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. *The Hong Kong Medical Diary*, 5(11), 17-21. [\[Link\]](#)
- Agilent Technologies. (n.d.). The Basics of UV-Vis Spectrophotometry. [\[Link\]](#)

- ASTM International. (n.d.). ASTM Testing for Plastics and Polymers. Intertek. [\[Link\]](#)
- Gammadata. (n.d.). Curing of an acrylate – Rheology with simultaneous FTIR spectroscopy. [\[Link\]](#)
- Hanton, S. D. (2007). Polymer Analysis by MALDI-TOF-MS. ResearchGate. [\[Link\]](#)
- Tyssebotn, I. M. B., Xue, L., & Kieber, D. J. (2023). Ultraviolet absorption spectra of acrylic acid and its conjugate base, acrylate, in aqueous solution. Bohrium. [\[Link\]](#)
- NexantECA. (2024). New TECH Report - Acrylic Acid and Esters (2024 Program). [\[Link\]](#)
- SIELC Technologies. (n.d.). UV-Vis Spectrum of Acrylic Acid. [\[Link\]](#)
- Kéki, S., & Zsuga, M. (2002). Electrospray ionization mass spectra of the end-group transformation of.... ResearchGate. [\[Link\]](#)
- Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [\[Link\]](#)
- JEOL Ltd. (n.d.). End group analysis of poly(methyl methacrylate) using MALDI-TOFMS and GC-TOFMS. [\[Link\]](#)
- Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. [\[Link\]](#)
- U.S. Food and Drug Administration. (2019). Guidelines for the Validation of Chemical Methods for the Foods Program. [\[Link\]](#)
- Agilent Technologies. (2011). Easy, Precise and Accurate Quantitative NMR. [\[Link\]](#)
- University of Cambridge. (n.d.). Quantitative NMR Spectroscopy. [\[Link\]](#)
- Specac Ltd. (n.d.). Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles. [\[Link\]](#)
- Mettler Toledo. (n.d.). ASTM D - Standard Norms and Instruments for UV/Vis Spectroscopy. [\[Link\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- [1. New TECH Report - Acrylic Acid and Esters \(2024 Program\) \[nexanteca.com\]](#)
- [2. pubs.acs.org \[pubs.acs.org\]](#)
- [3. researchgate.net \[researchgate.net\]](#)
- [4. Validation of analytical methods for acrylic acid from various food products - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [5. UV-Vis Spectrum of Acrylic Acid | SIELC Technologies \[sielc.com\]](#)
- [6. lcms.cz \[lcms.cz\]](#)
- [7. chem.libretexts.org \[chem.libretexts.org\]](#)
- [8. repligen.com \[repligen.com\]](#)
- [9. Beer-Lambert's Law: Principles and Applications in Daily Life \[findlight.net\]](#)
- [10. biointerfaceresearch.com \[biointerfaceresearch.com\]](#)
- [11. researchgate.net \[researchgate.net\]](#)
- [12. Ultraviolet absorption spectra of acrylic acid and its conjugate base, acrylate, in aqueous solution: Abstract, Citation \(BibTeX\) & Reference | Bohrium \[bohrium.com\]](#)
- [13. edinst.com \[edinst.com\]](#)
- To cite this document: BenchChem. [Spectroscopic Characterization of Acrylic Acid Derivatives: An In-depth Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b160242#spectroscopic-characterization-of-acrylic-acid-derivatives>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com